molecular formula C25H23ClN4O4S B11451099 N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B11451099
M. Wt: 511.0 g/mol
InChI Key: WQGFJYGDHCAERP-UHFFFAOYSA-N
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Description

The compound N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide features a thieno[3,2-d]pyrimidinone core substituted with a 2-chlorobenzyl group and an m-tolylamino ethyl side chain. Its synthesis likely involves multi-step routes, including coupling reagents like EDC/HOBt, as seen in related compounds .

Properties

Molecular Formula

C25H23ClN4O4S

Molecular Weight

511.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C25H23ClN4O4S/c1-16-5-4-7-18(13-16)28-22(32)15-30-20-10-12-35-23(20)24(33)29(25(30)34)11-9-21(31)27-14-17-6-2-3-8-19(17)26/h2-8,10,12-13H,9,11,14-15H2,1H3,(H,27,31)(H,28,32)

InChI Key

WQGFJYGDHCAERP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the chlorobenzyl and m-tolylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The thieno[3,2-d]pyrimidinone core in the target compound is distinct from indole () or tetrahydropyrimidine () cores but shares functional groups (amide, halogenated aryl) with analogs.
  • Synthesis routes often employ coupling reagents (e.g., EDC/HOBt) or transition-metal catalysis (e.g., Pd in ), suggesting scalability challenges for the target compound.

Physicochemical Properties

Property Target Compound (2Z)-N-(2-Chlorobenzyl)-indole derivative 5-Benzyl-tetrahydropyrimidine Ethyl thieno[2,3-d]pyrimidinone
Molecular Weight ~550–600 (estimated) 373.84 ~500 (estimated) 573.94
Solubility Moderate (lipophilic groups) Low (indole-thiosemicarbazone) Low (halogenated benzyl) Low (thioether, chlorophenyl)
Melting Point Not reported 100–102°C (decomp.) Not reported Not reported
Stability Hydrolysis-prone (dioxo) Stable (crystalline structure) Sensitive to oxidation Stable (thioether linkage)

Key Observations :

  • The dioxo group may increase susceptibility to hydrolysis, requiring formulation adjustments .

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